6-Bromo-3,3-dimethyl-2,3-dihydro-1-benzofuran
Description
6-Bromo-3,3-dimethyl-2,3-dihydro-1-benzofuran (C₁₀H₁₁BrO; molecular weight: 227.10 g/mol) is a brominated dihydrobenzofuran derivative characterized by a fused benzofuran ring system with a saturated 2,3-dihydro structure. The compound features a bromine atom at position 6 and two methyl groups at position 3, contributing to its steric and electronic properties .
Properties
IUPAC Name |
6-bromo-3,3-dimethyl-2H-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPHBYAQDAORRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C1C=CC(=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393534-22-9 | |
| Record name | 6-bromo-3,3-dimethyl-2,3-dihydro-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-3,3-dimethyl-2,3-dihydro-1-benzofuran can be synthesized through the reaction of benzofuran with brominated alkyl compounds under appropriate conditions . One common method involves the bromination of 3,3-dimethyl-2,3-dihydro-1-benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide .
Industrial Production Methods
In an industrial setting, the production of 6-Bromo-3,3-dimethyl-2,3-dihydro-1-benzofuran may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,3-dimethyl-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzofurans depending on the nucleophile used.
Oxidation Reactions: Products include ketones or carboxylic acids.
Reduction Reactions: The major product is the hydrogenated benzofuran.
Scientific Research Applications
6-Bromo-3,3-dimethyl-2,3-dihydro-1-benzofuran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-3,3-dimethyl-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The bromine atom and the benzofuran ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Physicochemical and Pharmacological Comparison
Biological Activity
6-Bromo-3,3-dimethyl-2,3-dihydro-1-benzofuran is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H11BrO
- Molecular Weight : Approximately 229.1 g/mol
- Structure : The compound features a benzofuran ring with a bromine atom at the sixth position and two methyl groups at the third position.
The biological activity of 6-Bromo-3,3-dimethyl-2,3-dihydro-1-benzofuran is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit certain oxidase enzymes, affecting oxidative stress responses in cells.
- Cell Signaling Pathways : The compound influences apoptosis and cell proliferation pathways by activating caspase enzymes and disrupting mitochondrial function.
- Transport and Distribution : It is metabolized by liver enzymes (cytochrome P450) and can accumulate in tissues like the liver and kidneys, where it exerts its effects.
Antimicrobial Activity
6-Bromo-3,3-dimethyl-2,3-dihydro-1-benzofuran exhibits notable antimicrobial properties:
- Antibacterial Effects : Studies indicate that this compound demonstrates significant antibacterial activity against various Gram-positive bacteria. For instance, it has shown effectiveness against Staphylococcus aureus with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 7.80 |
| Escherichia coli | >100 |
- Antifungal Activity : It also possesses antifungal properties against Candida albicans, indicating its potential as a therapeutic agent for fungal infections .
Anticancer Properties
Research has highlighted the anticancer potential of 6-Bromo-3,3-dimethyl-2,3-dihydro-1-benzofuran:
- Induction of Apoptosis : The compound can induce apoptosis in cancer cells by activating specific pathways that lead to cell death. This effect is particularly significant in certain cancer cell lines where it disrupts mitochondrial function.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.0 |
| MCF-7 | 20.5 |
Study on Antimicrobial Efficacy
In a recent study assessing the antimicrobial efficacy of various benzofuran derivatives, 6-Bromo-3,3-dimethyl-2,3-dihydro-1-benzofuran was tested against multiple bacterial strains. The results indicated that while it was effective against S. aureus, it showed limited activity against Gram-negative bacteria like E. coli.
Research on Anticancer Activity
A study published in a peer-reviewed journal examined the cytotoxic effects of this compound on breast cancer cell lines. The results demonstrated that treatment with 6-Bromo-3,3-dimethyl-2,3-dihydro-1-benzofuran led to significant reductions in cell viability and increased markers of apoptosis compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
